

The Discovery and Enduring Legacy of Picrate Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of picrate salt discovery and history, providing a comprehensive overview for researchers, scientists, and drug development professionals. From their initial synthesis to their wide-ranging applications and the critical safety considerations they demand, this document delves into the multifaceted nature of these energetic compounds. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key syntheses are provided. Furthermore, this guide visualizes complex biological interactions and experimental processes through detailed diagrams.

A Bitter Beginning: The Discovery and History of Picric Acid and its Salts

The story of picrate salts begins with the synthesis of their parent compound, picric acid (2,4,6-trinitrophenol). In 1771, the British chemist Peter Woulfe first synthesized picric acid by treating indigo with nitric acid, noting the resulting yellow solution could dye silk and wool.[1][2][3][4] This discovery marked the creation of the first synthetic dye.[1] The compound later received its name from the Greek word "pikros," meaning "bitter," a descriptor coined by the French chemist Jean-Baptiste-André Dumas due to its intensely bitter taste.[1][4]

A significant advancement in picric acid synthesis came in 1841 when French chemist Auguste Laurent developed a method to produce it by nitrating phenol, a derivative of coal tar.[1] This



more efficient synthesis route paved the way for its larger-scale production.

Initially valued for its dyeing properties, the applications of picric acid and its salts expanded dramatically as their energetic nature was understood.[1][3] While it was known that picrate salts could be explosive, it wasn't until 1871 that Hermann Sprengel demonstrated that picric acid itself could be detonated.[3][5] This discovery led to its widespread adoption as a military explosive in the late 19th and early 20th centuries, with various formulations known by names such as Lyddite (United Kingdom), Melinite (France), Dunnite (United States), and Shimose Powder (Japan).[3][6] Dunnite, or ammonium picrate, was notably less sensitive to shock than picric acid, making it a safer option for armor-piercing shells.[4][6]

Beyond the battlefield, picrate salts found applications in medicine and analytical chemistry. Picric acid was historically used as an antiseptic and a treatment for burns, though these uses have been largely discontinued due to its toxicity.[6] In the laboratory, the formation of stable, crystalline picrate salts with sharp melting points became an invaluable method for the identification and purification of organic bases like alkaloids and amines.[7] A notable analytical application that persists is the Jaffe reaction, first described by Max Jaffe in 1886, a colorimetric method for determining creatinine levels in biological fluids.[6]

However, the utility of picric acid and its salts is shadowed by significant safety concerns. They are highly sensitive to shock, heat, and friction.[7] A critical hazard is their tendency to form highly unstable and sensitive metallic picrates when in contact with metals such as lead, copper, and iron.[3][7] This reactivity necessitates careful handling and storage protocols to prevent accidental detonation.[7] Due to their toxicity and explosive hazards, the use of many picrates has declined in favor of safer alternatives like TNT.[1][7]

Quantitative Data on Picrate Salts

The following table summarizes key quantitative data for picric acid and several of its common salts, providing a basis for comparison of their physical and energetic properties.



Compound Name	Chemical Formula	Molar Mass (g/mol)	Melting/Dec omposition Point (°C)	Density (g/cm³)	Detonation Velocity (m/s)
Picric Acid	C6H3N3O7	229.10	122.5	1.76	~7350
Ammonium Picrate	C6H6N4O7	246.14	Decomposes ~265	1.72	~7150
Potassium Picrate	C6H2KN3O7	267.19	Detonates at 331	1.852	Not widely reported
Lead (II) Picrate	C12H4N6O14P	663.40	Detonates	2.831	Not widely reported
Sodium Picrate	C ₆ H ₂ N ₃ NaO ₇	251.09	Detonates	Not widely reported	Not widely reported

Experimental Protocols

This section provides detailed methodologies for the synthesis of picric acid and some of its key salts, as well as the protocol for the Jaffe reaction. These protocols are intended for informational purposes and should only be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

Synthesis of Picric Acid from Phenol

This protocol is based on the method developed by Auguste Laurent.[6]

Materials:

- Phenol
- Concentrated Sulfuric Acid
- Concentrated Nitric Acid
- Reaction Vessel (e.g., round-bottom flask)
- Water Bath



Ice Bath

Procedure:

- Carefully add concentrated sulfuric acid to phenol in the reaction vessel. The reaction is exothermic.
- Heat the mixture in a water bath to facilitate the formation of phenolsulfonic acid.
- · Cool the reaction mixture in an ice bath.
- Slowly and cautiously add concentrated nitric acid to the cooled mixture. This step is highly exothermic and will produce nitrous fumes.
- After the initial vigorous reaction subsides, gently heat the mixture in a water bath to complete the nitration process.
- Cool the reaction mixture, which will cause the picric acid to crystallize.
- Isolate the picric acid crystals by filtration and wash with cold water to remove residual acids.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain purified picric acid.

Synthesis of Potassium Picrate

This protocol describes the neutralization of picric acid with potassium carbonate.[6]

Materials:

- Picric Acid
- Potassium Carbonate
- Methanol (or another suitable solvent)
- Beaker
- Heating apparatus



Filtration apparatus

Procedure:

- Dissolve picric acid in methanol in a beaker, gently heating if necessary.
- Slowly add a solution of potassium carbonate in methanol to the picric acid solution while stirring. Effervescence (release of carbon dioxide) will be observed.
- Continue adding the potassium carbonate solution until the mixture is neutral (test with litmus paper).
- Allow the solution to cool, which will cause potassium picrate to crystallize.
- Collect the crystals by filtration and wash with a small amount of cold methanol.
- · Dry the crystals carefully in a desiccator.

Synthesis of Lead (II) Picrate

This protocol involves the reaction of a lead salt with picric acid. Caution: Lead picrate is a highly sensitive primary explosive and should be handled with extreme care.

Materials:

- · Lead (II) oxide or Lead (II) carbonate
- Picric Acid
- Distilled Water
- Reaction Vessel
- Stirring apparatus
- Filtration apparatus

Procedure:



- Prepare a solution of picric acid in distilled water.
- Slowly add lead (II) oxide or lead (II) carbonate to the picric acid solution while stirring continuously.[8]
- The reaction will produce lead picrate as a precipitate.
- Continue stirring to ensure the reaction goes to completion.
- Isolate the lead picrate precipitate by filtration.
- Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials.
- Dry the product with extreme caution, as dry lead picrate is highly sensitive to shock and friction. It is often stored wet.[8]

Synthesis of Ammonium Picrate (Dunnite)

This protocol describes the neutralization of picric acid with ammonia.

Materials:

- Picric Acid
- Aqueous Ammonia (Ammonium Hydroxide) or Gaseous Ammonia
- Hot Water
- Reaction Vessel with agitation
- · Crystallizing tubs

Procedure:

- Create a suspension of picric acid in hot water in the reaction vessel.
- Introduce either aqueous ammonia or gaseous ammonia into the suspension while agitating.
 [10]



- Continue the addition of ammonia until the solution becomes and remains neutral.
- Transfer the hot, neutral solution to crystallizing tubs and allow it to cool slowly.
- Ammonium picrate will crystallize out of the solution.
- Separate the crystals from the mother liquor by filtration.
- The crystals can be washed with a small amount of cold water and then dried carefully.

The Jaffe Reaction for Creatinine Determination

This colorimetric method is used to quantify creatinine in biological samples.[11]

Materials:

- Sample containing creatinine (e.g., serum, urine)
- Saturated Picric Acid Solution
- 10% Sodium Hydroxide (NaOH) Solution
- Creatinine Standard Solution
- Spectrophotometer

Procedure:

- Prepare an alkaline picrate solution by mixing a saturated picric acid solution with a 10% NaOH solution.[12]
- Add the alkaline picrate solution to the creatinine-containing sample.
- A red-orange colored complex (creatinine picrate) will form.[11]
- Measure the absorbance of the solution at a wavelength between 490-520 nm using a spectrophotometer.[11]



• Compare the absorbance of the sample to the absorbance of a known creatinine standard to determine the creatinine concentration in the sample.

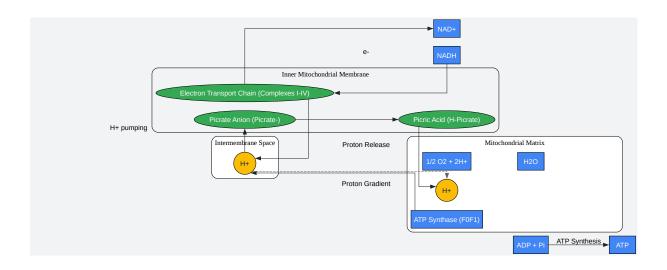
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by picrates and a generalized experimental workflow for their study.

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by Picrate Anion

Picric acid and its salts can exert toxic effects by acting as uncouplers of oxidative phosphorylation in mitochondria. The picrate anion, a weak acid, can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6][13] This leads to an uncoupling of the electron transport chain from ATP production, causing energy to be lost as heat.





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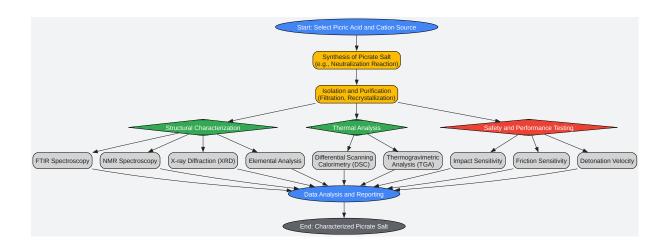
Caption: Uncoupling of oxidative phosphorylation by the picrate anion.

Experimental Workflow: Synthesis and Characterizationof Picrate Salts

The study of picrate salts involves a systematic workflow, from synthesis and purification to comprehensive characterization of their properties and safety assessment. This diagram



outlines a logical progression for such research.



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Caption: Experimental workflow for picrate salt synthesis and characterization.

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- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Picrate Salts: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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